

# A Head-to-Head Analysis of Glucokinase Activators: Globalagliatin vs. Dorzagliatin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Globalagliatin |           |
| Cat. No.:            | B608716        | Get Quote |

In the landscape of novel therapeutics for Type 2 Diabetes (T2DM), glucokinase (GK) activators have emerged as a promising class of drugs. By targeting the glucose sensor GK, these agents aim to restore normal glucose homeostasis. This guide provides a comparative analysis of two such GK activators, **Globalagliatin** and Dorzagliatin, based on available preclinical and clinical data. It is important to note that no direct head-to-head clinical trials have been conducted for these two drugs; therefore, this comparison is based on data from separate studies.

## Mechanism of Action: Dual-Acting Glucokinase Activation

Both **Globalagliatin** and Dorzagliatin are small molecule allosteric activators of glucokinase.[1] [2] Glucokinase plays a pivotal role in glucose metabolism by acting as a glucose sensor in pancreatic  $\beta$ -cells and hepatocytes.[1][3] In pancreatic  $\beta$ -cells, GK activation leads to increased glucose-stimulated insulin secretion (GSIS).[4][5] In the liver, GK activation enhances glucose uptake and glycogen synthesis, thereby reducing hepatic glucose output.[4][5] This dual action on the pancreas and liver is a key feature of this class of drugs.[1][4]

Dorzagliatin has been described as a dual-acting GKA that improves glycemic control and pancreatic  $\beta$ -cell function.[6][7] It binds to an allosteric site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose.[1] This enhances glucose phosphorylation in both pancreatic  $\beta$ -cells and hepatocytes, leading to improved insulin secretion and hepatic glucose utilization.[1]







**Globalagliatin** is also an orally active glucokinase activator.[2] It has been shown to stimulate glucose metabolism in rat insulinoma INS1-E cells and targets both pancreatic  $\beta$ -cells and hepatocytes.[2]





Click to download full resolution via product page

Caption: Glucokinase Activator Signaling Pathway.



## **Clinical Efficacy: A Comparative Summary**

Clinical trial data for Dorzagliatin is more extensive, with completed Phase III trials.[4][8] **Globalagliatin** data is available from a Phase Ib study.[9]

| Efficacy Parameter | Globalagliatin (High-Dose)                               | Dorzagliatin (75 mg BID)<br>[10][11] |
|--------------------|----------------------------------------------------------|--------------------------------------|
| Change in HbA1c    | Not Reported in Phase Ib                                 | -1.07% (vs0.50% placebo)             |
| Change in FPG      | -4.08 mmol/L                                             | -9.22 mg/dL (approx0.51<br>mmol/L)   |
| Change in 2h-PPG   | Not Reported in Phase Ib                                 | -48.70 mg/dL (approx2.7<br>mmol/L)   |
| НОМА2-β            | Not Reported in Phase Ib                                 | Increased by 2.69                    |
| HOMA2-IR           | Matsuda Index Increased<br>(Improved Insulin Resistance) | Decreased by 0.07                    |

## **Safety and Tolerability Profile**

Both drugs have been reported to be generally well-tolerated in their respective clinical trials.

| Safety Finding         | Globalagliatin[9]        | Dorzagliatin[4][12]                    |
|------------------------|--------------------------|----------------------------------------|
| Hypoglycemia           | Mildly high incidence    | Drug-related hypoglycemia was 0.7%     |
| Hypertriglyceridemia   | Mildly high incidence    | Increased triglycerides by 0.43 mmol/L |
| Total Cholesterol      | Not Reported             | Increased by 0.13 mmol/L               |
| Body Weight            | Not Reported             | Increased by 0.38 kg                   |
| Serious Adverse Events | Not Reported in Phase Ib | Comparable to placebo                  |

## **Experimental Protocols**



#### **Globalagliatin Phase Ib Study**

The Phase Ib study for **Globalagliatin** was a randomized, 28-day ascending dose study in Chinese patients with T2DM.[9] The study involved two stages with ascending once-daily doses. In stage I, doses of 20, 40, 80, and 120 mg were administered weekly.[9] In stage II, doses of 80, 160, 240, and 320 mg were administered.[9] The primary endpoints were safety and pharmacokinetics, with pharmacodynamics as a secondary endpoint.[9]

#### **Dorzagliatin Phase III Study (SEED)**

The SEED study for Dorzagliatin was a randomized, double-blind, placebo-controlled Phase III trial in drug-naïve T2DM patients.[8] Patients received either 75 mg of Dorzagliatin twice daily or a placebo for 24 weeks, followed by a 28-week open-label period where all patients received Dorzagliatin.[11] The primary efficacy endpoint was the change in HbA1c from baseline to week 24.[8][11]



Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.

#### Conclusion

Both **Globalagliatin** and Dorzagliatin represent promising advancements in the treatment of T2DM through the novel mechanism of glucokinase activation. Dorzagliatin has a more mature clinical development profile with robust Phase III data demonstrating significant efficacy in glycemic control and improvement in beta-cell function.[11][12] **Globalagliatin** has shown



favorable pharmacokinetic and pharmacodynamic profiles in early-phase studies, with high doses effectively reducing plasma glucose and improving insulin resistance.[9]

The available data suggests that both agents have a manageable safety profile, with a low risk of severe hypoglycemia.[9][12] Mild increases in triglycerides have been noted for both drugs. [9][12]

For researchers and drug development professionals, the key takeaway is that glucokinase activators hold significant potential. Further long-term studies, and ideally a direct head-to-head trial, would be invaluable to definitively establish the comparative efficacy and safety of **Globalagliatin** and Dorzagliatin and to fully understand their place in the T2DM treatment paradigm.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 5. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of Globalagliatin, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dorzagliatin can induce diabetes remission what is it? GP Voice [gpvoice.com.au]
- 12. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- To cite this document: BenchChem. [A Head-to-Head Analysis of Glucokinase Activators: Globalagliatin vs. Dorzagliatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608716#head-to-head-study-of-globalagliatin-vs-dorzagliatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com